1-(Benzyloxy)-2-isothiocyanatobenzene

Physical Organic Chemistry Regioisomerism Thermal Analysis

1-(Benzyloxy)-2-isothiocyanatobenzene (CAS 914638-41-8; IUPAC: 1-isothiocyanato-2-phenylmethoxybenzene; synonyms: 2-(benzyloxy)phenyl isothiocyanate) is an ortho-substituted benzyloxyphenyl isothiocyanate with molecular formula C14H11NOS and monoisotopic mass 241.05613515 g/mol. The compound is characterized by the presence of an electrophilic isothiocyanate (-N=C=S) functional group positioned ortho to a benzyloxy (-OCH2Ph) substituent on a benzene ring, a structural arrangement that confers distinct steric and electronic properties relative to its meta- and para-substituted regioisomers.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 914638-41-8
Cat. No. B12619804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-2-isothiocyanatobenzene
CAS914638-41-8
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2N=C=S
InChIInChI=1S/C14H11NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyCUBKADTWNGWBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-2-isothiocyanatobenzene CAS 914638-41-8 Procurement Guide: Specifications and Comparative Data for Ortho-Substituted Benzyloxyphenyl Isothiocyanate


1-(Benzyloxy)-2-isothiocyanatobenzene (CAS 914638-41-8; IUPAC: 1-isothiocyanato-2-phenylmethoxybenzene; synonyms: 2-(benzyloxy)phenyl isothiocyanate) is an ortho-substituted benzyloxyphenyl isothiocyanate with molecular formula C14H11NOS and monoisotopic mass 241.05613515 g/mol . The compound is characterized by the presence of an electrophilic isothiocyanate (-N=C=S) functional group positioned ortho to a benzyloxy (-OCH2Ph) substituent on a benzene ring, a structural arrangement that confers distinct steric and electronic properties relative to its meta- and para-substituted regioisomers . This compound is offered by chemical suppliers for research applications, with vendor purity specifications typically ≥95% and standard packaging options . Its structural identifiers include InChIKey CUBKADTWNGWBCR-UHFFFAOYSA-N and SMILES S=C=NC1C=CC=CC=1OCC1C=CC=CC=1 . Unlike natural isothiocyanates derived from glucosinolates, this synthetic ortho-substituted derivative is designed for specialized synthetic and bioconjugation applications where precise regioisomeric identity is critical to experimental outcomes .

Why 1-(Benzyloxy)-2-isothiocyanatobenzene Cannot Be Replaced by Meta- or Para-Regioisomers in Ortho-Dependent Applications


Generic substitution of 1-(benzyloxy)-2-isothiocyanatobenzene (ortho-isomer, CAS 914638-41-8) with its meta- (3-benzyloxyphenyl isothiocyanate, CAS 206559-36-6) or para- (4-benzyloxyphenyl isothiocyanate, CAS 139768-71-1) regioisomers is not scientifically valid due to quantifiable differences in physical state and thermal properties . Critically, the ortho-isomer is a liquid at ambient temperature, whereas the meta- and para-regioisomers are crystalline solids with melting points of 45-51°C and 62°C respectively, reflecting fundamentally different intermolecular packing governed by the position of the benzyloxy substituent . This divergence in physical state has direct implications for handling, formulation, and solubility in non-polar media, making direct interchange inappropriate in applications requiring liquid-phase processing, neat reaction conditions, or where solid-state crystallinity would compromise dispersion or reaction kinetics. Furthermore, the ortho-substitution pattern imposes steric hindrance around the isothiocyanate group, modulating its electrophilic reactivity and regioselectivity in nucleophilic addition and cycloaddition reactions compared to less sterically encumbered meta- or para-analogs . Consequently, procurement of the specific ortho-isomer is essential for research protocols dependent on ortho-specific steric and electronic effects.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-2-isothiocyanatobenzene (CAS 914638-41-8) vs. Closest Regioisomeric Analogs


Physical State and Thermal Behavior: Ortho-Isomer (Liquid) vs. Meta-Isomer (Solid, MP 49-51°C)

At ambient temperature, 1-(benzyloxy)-2-isothiocyanatobenzene (ortho-isomer, CAS 914638-41-8) exists as a liquid , whereas its meta-substituted regioisomer, 3-benzyloxyphenyl isothiocyanate (CAS 206559-36-6), is a crystalline solid with a melting point of 49-51°C . This represents a qualitative and quantitative divergence in physical state driven by the ortho-substitution pattern, which disrupts efficient crystal packing due to increased steric hindrance and reduced molecular planarity compared to the meta-isomer .

Physical Organic Chemistry Regioisomerism Thermal Analysis

Thermal Stability and Boiling Behavior: Ortho-Isomer vs. Para-Isomer (Boiling Point Predicted 392.9±25.0°C)

While experimental boiling point data for the ortho-isomer (CAS 914638-41-8) are not readily available from open sources, the para-isomer (4-benzyloxyphenyl isothiocyanate, CAS 139768-71-1) has a predicted boiling point of 392.9±25.0°C at 760 mmHg . The ortho-isomer, due to intramolecular interactions and reduced molecular symmetry, is expected to exhibit a distinct (likely lower) boiling point compared to the more symmetric para-isomer, consistent with established structure-property relationships in substituted benzenes . This differential volatility is critical for purification via distillation and for understanding thermal stability under elevated temperature conditions.

Thermal Properties Regioisomeric Comparison Volatility

Lipophilicity and Calculated LogP: Ortho-Isomer (XLogP 4.8) vs. Phenyl Isothiocyanate (LogP ~3.0)

1-(Benzyloxy)-2-isothiocyanatobenzene exhibits a computed XLogP value of 4.8 , significantly higher than the LogP of the unsubstituted parent compound, phenyl isothiocyanate (CAS 103-72-0), which has a reported LogP of approximately 3.0 [1]. This ~1.8 log unit increase corresponds to an approximately 60-fold increase in predicted octanol-water partition coefficient, indicating substantially enhanced lipophilicity conferred by the benzyloxy substituent. Within the regioisomeric series (ortho, meta, para), LogP values are expected to be similar or identical, but the ortho-substitution pattern may influence effective membrane permeability due to altered molecular shape and intramolecular hydrogen bonding potential .

Lipophilicity Membrane Permeability QSAR

Steric and Electronic Modulation of Isothiocyanate Reactivity: Ortho-Substitution Effects

The ortho-benzyloxy substituent in 1-(benzyloxy)-2-isothiocyanatobenzene imposes steric hindrance adjacent to the electrophilic isothiocyanate carbon, which can modulate both the rate and regioselectivity of nucleophilic addition reactions (e.g., with amines to form thioureas) compared to less sterically encumbered meta- or para-isomers . While direct kinetic data comparing the ortho-, meta-, and para-regioisomers are not available in the public domain, class-level inference from analogous ortho-substituted phenyl isothiocyanates indicates that ortho-substituents can reduce reaction rates with bulky nucleophiles and alter the conformational landscape of the resulting thiourea adducts, impacting downstream applications in bioconjugation and heterocycle synthesis . The benzyloxy oxygen may also engage in weak intramolecular interactions with the isothiocyanate sulfur or the nascent thiourea NH, further differentiating ortho-isomer reactivity from meta- and para-analogs .

Organic Synthesis Nucleophilic Addition Steric Hindrance

Molecular Flexibility and Conformational Degrees of Freedom

1-(Benzyloxy)-2-isothiocyanatobenzene possesses 4 rotatable bonds , a molecular descriptor that quantifies conformational flexibility. This value is identical across the ortho-, meta-, and para-regioisomers (since the rotatable bonds are the benzyl C-O, O-phenyl C, phenyl C-N, and N=C=S linkages), but the spatial disposition of these rotatable groups differs. In the ortho-isomer, the benzyloxy and isothiocyanate groups are in close proximity, potentially leading to restricted conformational space and unique low-energy conformers compared to meta- or para-isomers where these groups are more spatially separated . This conformational distinction may influence molecular recognition events, such as binding to biological targets or supramolecular assembly.

Computational Chemistry Conformational Analysis Molecular Descriptors

Vendor Purity Specifications and Availability: Ortho-Isomer vs. Meta-Isomer

1-(Benzyloxy)-2-isothiocyanatobenzene (CAS 914638-41-8) is offered by specialty chemical suppliers with typical purity specifications of ≥95% . In contrast, its meta-isomer counterpart (3-benzyloxyphenyl isothiocyanate, CAS 206559-36-6) is more broadly available from multiple vendors, with standard purities of 98% and established melting point characterization (49-51°C) that serves as a convenient quality control metric . The more limited commercial availability of the ortho-isomer may necessitate longer lead times or custom synthesis, underscoring the importance of precise procurement planning when this specific regioisomer is required for research applications. The absence of reported melting point for the ortho-isomer (liquid at RT) eliminates a straightforward solid-state purity verification method, placing greater reliance on chromatographic or spectroscopic analysis.

Chemical Procurement Reagent Quality Supply Chain

Application Scenarios for 1-(Benzyloxy)-2-isothiocyanatobenzene Based on Ortho-Specific Structural and Physical Properties


Synthesis of Ortho-Functionalized Thiourea Derivatives and Heterocycles

1-(Benzyloxy)-2-isothiocyanatobenzene serves as a key electrophilic building block for the synthesis of ortho-substituted thioureas, which are versatile intermediates for benzimidazoles, benzothiazoles, and related nitrogen- and sulfur-containing heterocycles . The ortho-benzyloxy group provides steric shielding adjacent to the isothiocyanate carbon, potentially directing regioselective cyclization and influencing the conformational properties of the resulting heterocyclic scaffolds . In contrast, meta- or para-isomers would yield regioisomeric heterocyclic products with different substitution patterns, which may exhibit distinct biological or material properties. This scenario is directly supported by the compound's documented role as a specialized reagent in organic synthesis and bioconjugation applications, where the ortho-substitution pattern is essential for achieving the desired regioisomeric outcome .

Neat Reaction Protocols Requiring Liquid-Phase Handling

Because 1-(benzyloxy)-2-isothiocyanatobenzene is a liquid at ambient temperature , it is inherently suited for solvent-free or neat reaction conditions, such as mechanochemical synthesis, microwave-assisted reactions, or direct mixing with solid amine nucleophiles. The meta- and para-regioisomers are crystalline solids (mp 49-51°C and 62°C, respectively) and would require either melting prior to use or dissolution in an appropriate solvent, adding operational complexity and potentially altering reaction kinetics. The liquid physical state of the ortho-isomer simplifies handling, enables precise volumetric dispensing, and facilitates homogeneous mixing in multi-component reactions where solvent minimization is desired. This physical state differentiation provides a clear procurement rationale when neat reaction protocols are specified.

Bioconjugation and Probe Development Leveraging Ortho-Specific Steric and Lipophilic Properties

The ortho-benzyloxy substitution pattern in 1-(benzyloxy)-2-isothiocyanatobenzene, combined with its high calculated lipophilicity (XLogP = 4.8) , positions it as a candidate for developing bioconjugation reagents and molecular probes where ortho-specific steric effects can influence labeling efficiency and conjugate stability . Isothiocyanates are widely used for covalent modification of lysine residues in proteins and peptides, forming stable thiourea linkages . The ortho-benzyloxy group may provide a steric environment that modulates the rate of amine addition and the conformational properties of the resulting thiourea adducts, potentially offering distinct labeling outcomes compared to meta- or para-regioisomers. While direct comparative bioconjugation data for the ortho-, meta-, and para-regioisomers are not publicly available, the established reactivity of isothiocyanates toward primary amines and the differential physical and steric properties of the ortho-isomer support its evaluation in this application space.

Structure-Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Purity

In medicinal chemistry and chemical biology SAR campaigns, the use of a specific regioisomer is mandatory to ensure that observed biological or biochemical effects can be unambiguously attributed to a defined molecular structure. 1-(Benzyloxy)-2-isothiocyanatobenzene (CAS 914638-41-8) provides the ortho-substituted regioisomeric form, distinct from the meta- (CAS 206559-36-6) and para- (CAS 139768-71-1) isomers. Procurement of the exact ortho-isomer is essential when investigating how the spatial relationship between the benzyloxy and isothiocyanate groups influences target binding, cellular uptake, or metabolic stability. The substantial lipophilicity enhancement (ΔLogP ≈ +1.8 relative to phenyl isothiocyanate) further supports its inclusion in SAR studies aimed at optimizing membrane permeability or hydrophobic interactions. Failure to specify the correct regioisomer would introduce uncontrolled structural variability and confound SAR interpretation.

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